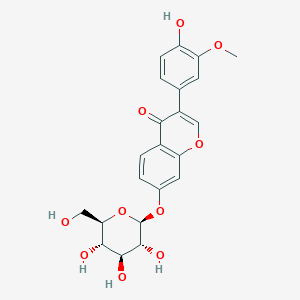

Clematomandshurica saponin B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

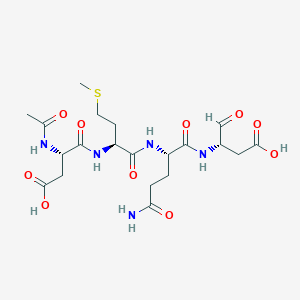

クレマトマンシュリカサポニンBは、伝統的な中国医学で使用されている植物、クレマチスマンシュリカの根と根茎から得られるトリテルペノイドサポニンです。 この化合物は、シクロオキシゲナーゼ-2(COX-2)の阻害効果で知られており、抗炎症および鎮痛用途の潜在的な候補となっています .

準備方法

合成経路と反応条件

クレマトマンシュリカサポニンBの合成は、クレマチスマンシュリカの根からトリテルペノイドサポニンを抽出することにより行われます。このプロセスは、通常、以下の手順を含みます。

抽出: 根を乾燥させて粉末にした後、メタノールまたはエタノールなどの適切な溶媒で抽出します。

精製: 次に、抽出物を高性能液体クロマトグラフィー(HPLC)などのクロマトグラフィー技術にかけて、クレマトマンシュリカサポニンBを単離します.

工業的生産方法

クレマトマンシュリカサポニンBの工業的生産は、同様の抽出および精製プロセスに従いますが、より大規模で行われます。 高度なクロマトグラフィー法を使用することで、化合物の高純度と高収率が保証されます .

化学反応の分析

反応の種類

クレマトマンシュリカサポニンBは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、サポニン構造に存在するヒドロキシル基を変質させる可能性があります。

還元: 還元反応は、トリテルペノイド構造内の二重結合を変える可能性があります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな置換反応用の触媒があります。 条件は、通常、目的の変換を保証するために、制御された温度とpHレベルを伴います .

形成される主要な生成物

これらの反応から形成される主要な生成物には、生物学的活性が変化した修飾されたサポニンが含まれます。 これらの誘導体は、それらの潜在的な治療的用途についてさらに研究することができます .

科学研究アプリケーション

クレマトマンシュリカサポニンBは、幅広い科学研究用途を持っています。

化学: トリテルペノイドサポニンとその化学的性質の研究における参照化合物として使用されます。

生物学: この化合物は、細胞プロセスへの影響と、生体活性分子の可能性について研究されています。

科学的研究の応用

Clematomandshurica saponin B has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of triterpenoid saponins and their chemical properties.

Biology: The compound is studied for its effects on cellular processes and its potential as a bioactive molecule.

Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

作用機序

クレマトマンシュリカサポニンBは、主に炎症反応に関与する酵素であるシクロオキシゲナーゼ-2(COX-2)の阻害を通じて効果を発揮します。 COX-2を阻害することにより、この化合物はプロ炎症性プロスタグランジンの産生を減らし、炎症と痛みを軽減します . 含まれる分子標的と経路には、COX-2酵素と、炎症を仲介する下流シグナル伝達経路が含まれます .

類似の化合物との比較

クレマトマンシュリカサポニンBは、COX-2に対する特異的な阻害効果により、トリテルペノイドサポニンの中でユニークです。類似の化合物には、以下が含まれます。

クレマトマンシュリカサポニンE: クレマチスマンシュリカに由来する、抗炎症作用を持つ別のトリテルペノイドサポニン.

クレマチチネノシドAR: クレマチスチャイネンシスに由来するトリテルペノイドサポニンで、抗炎症および抗腫瘍活性を持つ可能性があります.

クレマトマンシュリカサポニンF: 新たに発見されたトリテルペノイドサポニンで、同様の生体活性を持っています.

これらの化合物は、構造的類似性を共有していますが、特異的な生物学的活性と治療の可能性が異なります。

類似化合物との比較

Clematomandshurica saponin B is unique among triterpenoid saponins due to its specific inhibitory effect on COX-2. Similar compounds include:

Clematomandshurica saponin E: Another triterpenoid saponin from Clematis mandshurica with anti-inflammatory properties.

Clematichinenoside AR: A triterpenoid saponin from Clematis chinensis with potential anti-inflammatory and antitumor activities.

Clematomandshurica saponin F: A newly identified triterpenoid saponin with similar bioactive properties.

These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials.

特性

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4S,5R)-5-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C92H142O46/c1-34-52(98)59(105)66(112)77(124-34)121-32-46-57(103)62(108)76(133-51(97)17-13-37-12-15-42(119-11)40(95)26-37)85(131-46)135-73-44(29-94)128-81(70(116)64(73)110)129-47-33-123-79(65(111)58(47)104)136-74-54(100)36(3)126-83(71(74)117)137-75-55(101)41(96)30-120-84(75)132-50-19-20-89(8)48(88(50,6)7)18-21-91(10)49(89)16-14-38-39-27-87(4,5)22-24-92(39,25-23-90(38,91)9)86(118)138-82-68(114)61(107)56(102)45(130-82)31-122-78-69(115)63(109)72(43(28-93)127-78)134-80-67(113)60(106)53(99)35(2)125-80/h12-15,17,26,34-36,39,41,43-50,52-85,93-96,98-117H,16,18-25,27-33H2,1-11H3/b17-13+/t34-,35-,36-,39-,41-,43+,44+,45+,46+,47+,48-,49+,50-,52-,53-,54-,55-,56+,57+,58+,59+,60+,61-,62-,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79-,80-,81-,82-,83-,84-,85-,89-,90+,91+,92-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYXWQYOXWOLSB-ZSBIDDPTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4COC(C(C4O)O)OC5C(C(OC(C5O)OC6C(C(COC6OC7CCC8(C(C7(C)C)CCC9(C8CC=C1C9(CCC2(C1CC(CC2)(C)C)C(=O)OC1C(C(C(C(O1)COC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)C)O)O)O)O)O)O)O)O)C)C)C)O)O)C)O)CO)OC(=O)C=CC1=CC(=C(C=C1)OC)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4CO[C@H]([C@@H]([C@@H]4O)O)O[C@@H]5[C@H]([C@@H](O[C@H]([C@@H]5O)O[C@@H]6[C@H]([C@H](CO[C@H]6O[C@H]7CC[C@]8([C@H](C7(C)C)CC[C@@]9([C@@H]8CC=C1[C@]9(CC[C@@]2([C@H]1CC(CC2)(C)C)C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O)O)O)C)C)C)O)O)C)O)CO)OC(=O)/C=C/C1=CC(=C(C=C1)OC)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C92H142O46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1984.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。